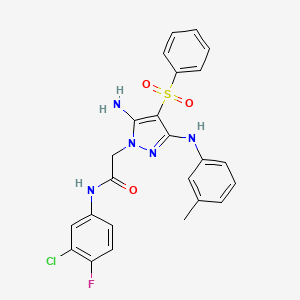

![molecular formula C21H19N3O3S2 B2703269 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034207-81-1](/img/structure/B2703269.png)

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiophene ring, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would have a complex three-dimensional structure due to the presence of multiple rings. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine and thiophene rings could participate in electrophilic aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Recent Advances in Sulfonamide Hybrids : Sulfonamide compounds, including structures similar to the one , serve as a foundation for creating a variety of pharmacologically active agents. These agents display a broad spectrum of activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The review by Ghomashi et al. (2022) highlights the significant progress in designing and developing sulfonamide hybrids incorporating diverse pharmacologically active scaffolds, like coumarin, isoxazole, pyrazole, and pyrrole, showcasing the compound's relevance in drug development (Ghomashi, Aghaei, & Massah, 2022).

Synthetic Pathways to Heterocyclic Compounds : A study by Kiruthika et al. (2014) demonstrates a highly efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines, closely related to the queried compound, through a Cu(I)-catalyzed formation followed by Ag(I)-assisted intramolecular hydroarylation. This method underscores the compound's significance in synthesizing complex heterocycles with potential photophysical properties (Kiruthika, Nandakumar, & Perumal, 2014).

Potential Applications in Medicinal Chemistry

Antiproliferative Properties : Novel pyrrolo[3,2-f]quinoline derivatives, structurally related to the queried compound, have shown antiproliferative effects against cancer cell lines, particularly those derived from leukemias. This research indicates the compound's potential utility in designing anticancer agents (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).

Antibacterial Activity : The synthesis and evaluation of new tetracyclic quinolone antibacterials, which share structural similarities with the compound , reveal potent activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's relevance in developing new antibacterial agents (Taguchi et al., 1992).

Mecanismo De Acción

Target of action

Both compounds contain a thiophene and a pyridine ring. Compounds containing these structures are often involved in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of these compounds would depend on their specific targets. For instance, if they act as antioxidants, they might neutralize harmful free radicals in the body. If they have antimicrobial properties, they could inhibit the growth of bacteria or other microorganisms .

Biochemical pathways

The affected pathways would also depend on the specific targets of these compounds. For example, if they have anti-inflammatory properties, they might affect the pathways involved in the body’s inflammatory response .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and the route of administration. For instance, the presence of a sulfonamide group might influence their solubility and therefore their absorption and distribution .

Result of action

The molecular and cellular effects of these compounds would be related to their mode of action. For example, if they have antitumor properties, they might inhibit the growth of cancer cells .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .

Safety and Hazards

Propiedades

IUPAC Name |

11-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-19-6-5-14-11-17(12-15-7-9-24(19)21(14)15)29(26,27)23-13-16-3-1-8-22-20(16)18-4-2-10-28-18/h1-4,8,10-12,23H,5-7,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAREUBJNYNIND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2703189.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)

![2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide](/img/structure/B2703201.png)

![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)

![N-benzyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2703204.png)

![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)

![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2703208.png)